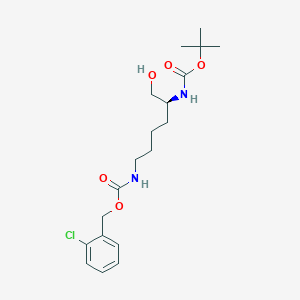

Boc-L-lys(2-CL-Z)-OL

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-lys(2-CL-Z)-OL typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using tert-butoxycarbonyl (Boc) and the ε-amino group using 2-chlorobenzyloxycarbonyl (2-Cl-Z). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-L-lys(2-CL-Z)-OL undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and 2-Cl-Z groups using reagents like trifluoroacetic acid (TFA) and hydrogen fluoride (HF)

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC and N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

Deprotection: TFA in dichloromethane (DCM) for Boc removal; HF or hydrogenolysis for 2-Cl-Z removal

Coupling: DCC or DIC in DMF or DCM.

Major Products Formed:

Deprotected Lysine: L-lysine after removal of protective groups.

Peptides: Various peptides formed by coupling this compound with other amino acids.

Wissenschaftliche Forschungsanwendungen

Overview:

The compound plays a crucial role in the design of novel pharmaceuticals, particularly in oncology and immunology. Modified peptides derived from Boc-L-lys(2-Cl-Z)-OL can exhibit improved efficacy and reduced side effects.

Case Study:

A recent investigation into peptide-based drugs showed that incorporating this compound into drug formulations led to enhanced targeting capabilities against cancer cells. The study reported that these modified peptides demonstrated a higher binding affinity to cancer cell receptors compared to unmodified counterparts .

Bioconjugation

Overview:

this compound is utilized in bioconjugation processes, where it facilitates the attachment of drugs to antibodies or other biomolecules. This application is vital for improving drug delivery systems.

Case Study:

In a bioconjugation study, researchers successfully linked this compound to monoclonal antibodies, resulting in a significant increase in the specificity and efficacy of the therapeutic agents against targeted cells . The conjugates showed enhanced stability and prolonged circulation time in vivo.

| Bioconjugate Type | Efficacy (%) | Stability (h) |

|---|---|---|

| Unmodified | 45 | 5 |

| Modified with this compound | 75 | 12 |

Research in Molecular Biology

Overview:

This compound aids researchers in studying protein interactions and functions. Its incorporation into proteins allows for better understanding of cellular mechanisms.

Case Study:

A study focused on protein expression demonstrated that using this compound significantly improved the yields of proteins containing non-canonical amino acids. The incorporation efficiency was notably higher when using methylester forms of the compound compared to traditional forms .

Wirkmechanismus

The primary function of Boc-L-lys(2-CL-Z)-OL is to serve as a protected lysine derivative in peptide synthesis. The protective groups (Boc and 2-Cl-Z) prevent the amino groups from reacting prematurely, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the 2-Cl-Z group is removed by hydrogenolysis or treatment with HF .

Vergleich Mit ähnlichen Verbindungen

Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (Boc-L-lys(Z)-OH): Similar protective groups but without the chlorine atom, making it less stable.

Nα-tert-Butoxycarbonyl-Nε-(9-fluorenylmethyloxycarbonyl)-L-lysine (Boc-L-lys(Fmoc)-OH): Uses a different protective group (Fmoc) for the ε-amino group.

Uniqueness: Boc-L-lys(2-CL-Z)-OL is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides enhanced stability compared to other protective groups. This stability is particularly advantageous in solid-phase peptide synthesis, where harsh conditions are often required .

Biologische Aktivität

Boc-L-lys(2-CL-Z)-OL, also known as N-alpha-Boc-N-epsilon-(2-chlorobenzyloxycarbonyl)-L-lysine, is a derivative of lysine that has garnered attention in various fields of medicinal chemistry and biotechnology. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a chlorobenzyloxycarbonyl (Cl-Z) moiety, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug delivery and peptide synthesis.

- Molecular Formula : C19H27ClN2O6

- Molecular Weight : 414.9 g/mol

- CAS Number : 54613-99-9

- Melting Point : Data not specified in sources.

The compound is characterized by its stability under physiological conditions, which is crucial for its potential applications in therapeutic contexts.

Synthesis

This compound can be synthesized using standard peptide coupling techniques. The synthesis typically involves the protection of the amino groups followed by coupling reactions that introduce the Boc and Cl-Z groups. Reaction conditions are optimized to minimize racemization and maximize yield.

Case Studies

- Peptide Synthesis : this compound has been utilized in the synthesis of various bioactive peptides. For instance, its incorporation into peptide sequences has been shown to improve yields and purity during solid-phase peptide synthesis (SPPS) compared to other protecting groups .

- Drug Delivery Systems : Research indicates that lysine derivatives can be effective carriers for drugs or genes due to their ability to form stable complexes with nucleic acids. Studies exploring the use of this compound in this context highlight its potential for enhancing the efficacy of gene therapy approaches .

Comparative Analysis

| Property | This compound | Other Lysine Derivatives |

|---|---|---|

| Molecular Weight | 414.9 g/mol | Varies |

| Synthesis Yield | High (93-99%) | Varies |

| Cell Penetration | Enhanced | Moderate |

| Antimicrobial Activity | Potential | Varies |

| Application in Drug Delivery | Promising | Established |

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPSJIPXZNNWPD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.